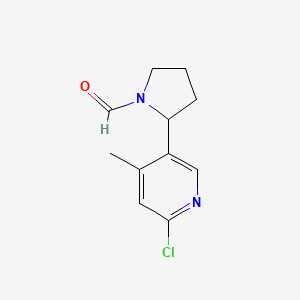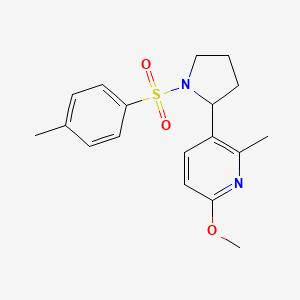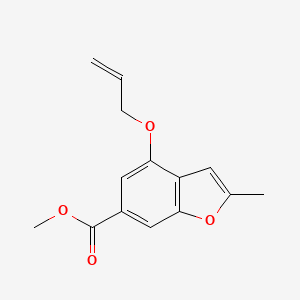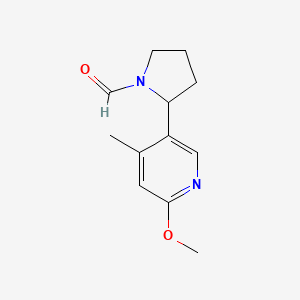
2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring attached to a chlorinated methylpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-chloro-4-methylpyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the chlorinated pyridine ring. The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-methanol.
Substitution: 2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde.
Applications De Recherche Scientifique
2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the chlorinated pyridine moiety can modulate the compound’s physicochemical properties. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-methanol
- 2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
Comparison: Compared to its analogs, 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds.
Propriétés
Formule moléculaire |
C11H13ClN2O |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c1-8-5-11(12)13-6-9(8)10-3-2-4-14(10)7-15/h5-7,10H,2-4H2,1H3 |
Clé InChI |
PDZRYFAQFJZDJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCN2C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)






![tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11802197.png)



![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B11802213.png)


